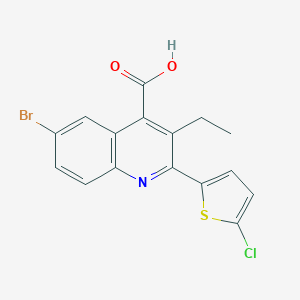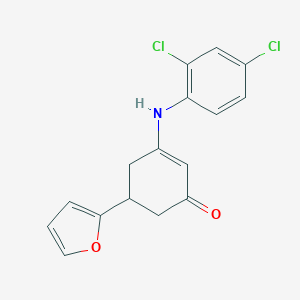![molecular formula C21H22FNO5S B444301 2-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)thiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid](/img/structure/B444301.png)
2-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)thiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)thiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring, a fluorophenyl group, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)thiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring, the introduction of the fluorophenyl group, and the attachment of the cyclohexanecarboxylic acid moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and catalysts to attach the fluorophenyl group to the thiophene ring.
Attachment of the Cyclohexanecarboxylic Acid Moiety: This can be done through esterification or amidation reactions, depending on the desired final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)thiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)thiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)thiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and fluorophenyl-containing molecules. Examples include:
- Thiophene-2-carboxylic acid
- 4-Fluorophenylacetic acid
- Cyclohexanecarboxylic acid derivatives
Uniqueness
What sets 2-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)thiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H22FNO5S |
|---|---|
Molecular Weight |
419.5g/mol |
IUPAC Name |
2-[[3-ethoxycarbonyl-4-(4-fluorophenyl)thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H22FNO5S/c1-2-28-21(27)17-16(12-7-9-13(22)10-8-12)11-29-19(17)23-18(24)14-5-3-4-6-15(14)20(25)26/h7-11,14-15H,2-6H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
RJFSKMAIQNEYCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCCC3C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444220.png)
![5-(4-bromophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444221.png)
![4-bromo-3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazole](/img/structure/B444222.png)
![3-BROMO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B444224.png)
![5-(4-bromophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444225.png)
![11-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444226.png)
![(4-Benzylpiperazin-1-yl)[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B444227.png)
![N-[3-bromo-1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444229.png)
![5-(4-BROMOPHENYL)-N~2~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B444237.png)
![5-(4-bromophenyl)-N-cyclohexyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444238.png)
![2-{[5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B444239.png)

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B444241.png)

